Derazantinib

Catalog No.
S547998
CAS No.
1234356-69-4
M.F
C29H29FN4O
M. Wt
468.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Derazantinib

CAS Number

1234356-69-4

Product Name

Derazantinib

IUPAC Name

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine

Molecular Formula

C29H29FN4O

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1

InChI Key

KPJDVVCDVBFRMU-AREMUKBSSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ARQ 087; ARQ087; ARQ-087; Derazantinib

Canonical SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

Isomeric SMILES

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F

The exact mass of the compound Derazantinib is 468.2325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Derazantinib (CAS: 1234356-69-4) is an orally bioavailable, ATP-competitive multi-kinase inhibitor primarily distinguished by its potent pan-FGFR activity (FGFR1–3) combined with clinically relevant inhibition of CSF1R, RET, and VEGFR. With an established biochemical IC50 of 1.8 nM for FGFR2 and 4.5 nM for FGFR1 and FGFR3, it provides a highly potent baseline for FGFR-driven pathway suppression . For laboratory procurement and assay standardization, Derazantinib is supplied as a highly processable powder with a DMSO solubility of 100 mg/mL (213.42 mM), making it readily adaptable for standard in vitro high-throughput screening and in vivo formulations without requiring exotic solubilizing agents .

Generic substitution of Derazantinib with other pan-FGFR inhibitors like Erdafitinib, Pemigatinib, or Infigratinib fundamentally alters the experimental multi-kinase landscape. While standard FGFR inhibitors are highly selective for the FGFR family, they lack Derazantinib's concurrent, potent inhibition of Colony Stimulating Factor 1 Receptor (CSF1R)[1]. Substituting Derazantinib with a highly selective FGFR inhibitor in complex in vivo or 3D co-culture models will fail to replicate the dual suppression of tumor-intrinsic FGFR signaling and macrophage-driven tumor microenvironment modulation. Consequently, researchers attempting a substitution would be forced to procure, formulate, and co-administer a secondary CSF1R inhibitor to achieve equivalent pathway blockade, introducing severe pharmacokinetic confounding variables [2].

Superior CSF1R Co-Inhibition Profile vs. Standard FGFR Inhibitors

Derazantinib demonstrates a unique capacity to co-inhibit CSF1R alongside FGFR2, yielding a CSF1R IC50 of 17.4 nM. In direct radiometric kinase assays, the ratio of CSF1R to FGFR2 IC50 for Derazantinib is approximately 3.0. In stark contrast, Erdafitinib and Pemigatinib exhibit CSF1R IC50 values of 190 nM and 300 nM, translating to highly skewed selectivity ratios of 95 and 231, respectively [1].

Evidence DimensionCSF1R IC50 and CSF1R:FGFR2 Selectivity Ratio
Target Compound DataDerazantinib: CSF1R IC50 = 17.4 nM (Selectivity Ratio = 3.0)
Comparator Or BaselinePemigatinib: CSF1R IC50 = 300 nM (Ratio = 231); Erdafitinib: CSF1R IC50 = 190 nM (Ratio = 95)
Quantified DifferenceDerazantinib delivers >10-fold more potent CSF1R inhibition and a >30-fold tighter selectivity ratio compared to Erdafitinib.
ConditionsRadiometric kinase assay (10-point concentration curve)

Eliminates the need to procure and formulate a separate CSF1R inhibitor when modeling concurrent tumor and microenvironment suppression.

Selective Sparing of FGFR4 to Minimize Off-Target Metabolic Disruption

For researchers requiring selective pan-FGFR1-3 inhibition without disrupting FGFR4-mediated bile acid metabolism, Derazantinib offers a distinct selectivity window. It exhibits an IC50 of 1.8–4.5 nM for FGFR1-3, but a significantly higher IC50 of 34 nM for FGFR4[1]. By contrast, irreversible pan-FGFR inhibitors like Futibatinib heavily suppress FGFR4 with an IC50 of 3.7 nM .

Evidence DimensionFGFR4 IC50 and FGFR4:FGFR2 Selectivity Window
Target Compound DataDerazantinib: FGFR4 IC50 = 34 nM (~19-fold selectivity window over FGFR2)
Comparator Or BaselineFutibatinib: FGFR4 IC50 = 3.7 nM (~2.6-fold selectivity window over FGFR2)
Quantified DifferenceDerazantinib provides a >7-fold wider selectivity window against FGFR4 compared to Futibatinib.
ConditionsCell-free recombinant kinase assay

Prevents confounding FGFR4-driven metabolic toxicity in in vivo models focused specifically on FGFR1-3 driven oncology targets.

Standardized Vehicle Compatibility for High-Concentration In Vivo Dosing

From a processability standpoint, Derazantinib exhibits excellent solubility in DMSO (100 mg/mL), allowing for highly concentrated stock generation. For in vivo applications, it is fully compatible with standard laboratory vehicles, achieving a stable 3.3 mg/mL (7.04 mM) working solution in a standard matrix of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline . This avoids the need for exotic or proprietary solubilizers required by more lipophilic kinase inhibitors.

Evidence DimensionIn vivo vehicle solubility and stability
Target Compound DataDerazantinib: 3.3 mg/mL in standard PEG/Tween/Saline matrix
Comparator Or BaselineBaseline unformulated aqueous solubility (<0.1 mg/mL)
Quantified DifferenceAchieves therapeutically relevant >3 mg/mL dosing concentrations using low-cost, universally available excipients.
Conditions10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline

Reduces formulation development time and consumable costs for laboratories conducting large-scale in vivo pharmacodynamic studies.

Tumor Microenvironment (TME) Co-Culture Assays

Due to its unique dual FGFR/CSF1R inhibition profile demonstrated in comparative kinase assays, Derazantinib is the optimal single-agent probe for 3D co-culture or organoid models containing both tumor cells and macrophages. It eliminates the confounding pharmacokinetic variables introduced by mixing a highly selective FGFR inhibitor (like Pemigatinib) with a dedicated CSF1R inhibitor [1].

FGFR1-3 Specific In Vivo Modeling

Because of its >19-fold selectivity window sparing FGFR4, Derazantinib should be prioritized for in vivo murine efficacy studies where FGFR4-mediated bile acid toxicity could confound long-term survival readouts. It is superior in this context to irreversible inhibitors like Futibatinib that equipotently block all four receptors [2].

Standardized In Vivo Pharmacodynamic Screening

Derazantinib's validated compatibility with standard PEG300/Tween 80 vehicles to achieve >3 mg/mL concentrations makes it an ideal benchmark compound for high-throughput in vivo screening. Laboratories can seamlessly integrate it into existing dosing protocols without procuring specialized lipid nanoparticles or adjusting formulation pH .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

468.23253972 Da

Monoisotopic Mass

468.23253972 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N9B0H171MJ

Dates

Last modified: 08-15-2023
1: Rossi LD, Vasconcelos GC, Saliba GR, Magalhães Lde C, Soares AM, Cordeiro SS, Amorim RH. [Reliability of functional vision assessment in children with low vision from 2 to 6 years old--searching for evidences]. Arq Bras Oftalmol. 2012 Jul-Aug;75(4):259-63. Portuguese. PubMed PMID: 23258657.
2: Ganguli D, Das N, Saha I, Sanapala KR, Chaudhuri D, Ghosh S, Dey S. Association between inflammatory markers and cardiovascular risk factors in women from Kolkata, W.B, India. Arq Bras Cardiol. 2011 Jan;96(1):38-46. Epub 2010 Dec 22. English, Portuguese, Spanish. PubMed PMID: 21180893.
3: Castinheiras-Neto AG, Costa-Filho IR, Farinatti PT. [Cardiovascular responses to resistance exercise are affected by workload and intervals between sets]. Arq Bras Cardiol. 2010 Oct;95(4):493-501. Multiple languages. PubMed PMID: 21180785.
4: Castinheiras-Neto AG, Costa-Filho IR, Farinatti PT. [Cardiovascular responses to resistance exercise are affected by workload and intervals between sets.]. Arq Bras Cardiol. 2010 Sep 3. pii: S0066-782X2010005000119. [Epub ahead of print] Portuguese. PubMed PMID: 20802962.
5: Dantas RO, Alves LM, Cassiani Rde A. Gender differences in proximal esophageal contractions. Arq Gastroenterol. 2009 Oct-Dec;46(4):284-7. PubMed PMID: 20232007.
6: Gonçalves AA, Cardão FL, Soares MG, Weksler A, Weksler C, Tura BR, da Silva PR, da Rocha AS. Predictive value of angina to detect coronary artery disease in patients with severe aortic stenosis aged 50 years or older. Arq Bras Cardiol. 2006 Dec;87(6):701-4. English, Portuguese. PubMed PMID: 17262106.

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